molecular formula C15H20ClNO2 B5662002 N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide

N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide

Cat. No. B5662002
M. Wt: 281.78 g/mol
InChI Key: HHQWMYVRNGJWFP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide, also known as CMCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and neuroprotection. N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 2 and 5-lipoxygenase, which are involved in cell cycle regulation and inflammation, respectively.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and enhance the expression of neuroprotective proteins. N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress, which is implicated in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide is its relatively low toxicity, which makes it a promising candidate for therapeutic applications. However, its solubility in water is limited, which can pose challenges in the formulation of drug delivery systems. In addition, the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide is not fully understood, which can hinder the development of targeted therapies.

Future Directions

There are several future directions for the research on N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide. One area of interest is the development of targeted drug delivery systems that can enhance the solubility and bioavailability of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide. Another direction is the investigation of the potential synergistic effects of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide with other therapeutic agents. Furthermore, the elucidation of the exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide can provide insights into its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with cyclohexanone in the presence of a reducing agent. The resulting product is then converted to the carboxamide form using an appropriate reagent. The purity of the synthesized N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide has been investigated for its neuroprotective effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10-8-13(14(19-2)9-12(10)16)17-15(18)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQWMYVRNGJWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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